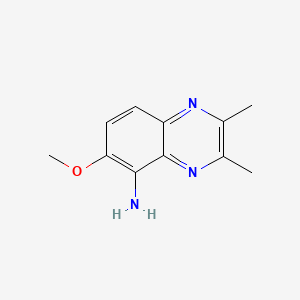

6-Methoxy-2,3-dimethylquinoxalin-5-amine

Description

6-Methoxy-2,3-dimethylquinoxalin-5-amine (CAS: 32387-83-0) is a quinoxaline derivative characterized by a methoxy group at position 6, methyl groups at positions 2 and 3, and an amine substituent at position 3. It is synthesized and supplied by Hangzhou Dingxin Biotechnology Co., Ltd. as a high-purity (97%) pharmaceutical intermediate, with applications in drug development and chemical research .

Propriétés

IUPAC Name |

6-methoxy-2,3-dimethylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)14-11-8(13-6)4-5-9(15-3)10(11)12/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEJCUPNRCXJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067679 | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-83-0 | |

| Record name | 6-Methoxy-2,3-dimethyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32387-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032387830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Quinoxalinamine, 6-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dimethylquinoxalin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Quinoxaline Core

The quinoxaline ring system is commonly synthesized via the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds or aldehydes. For 6-methoxy-2,3-dimethylquinoxalin-5-amine, the condensation typically involves:

- Using 6-methoxy-2-naphthaldehyde or related aldehydes.

- Employing substituted o-phenylenediamines with methyl groups at the 2,3-positions.

- Acid or base catalysis to facilitate cyclization.

This condensation forms the quinoxaline core with the desired substitution pattern.

Introduction of the Amino Group at the 5-Position

The amino group at the 5-position can be introduced by several methods:

- Direct amination of the quinoxaline ring: Electrophilic aromatic substitution or nucleophilic aromatic substitution methods can be employed if the ring system is suitably activated.

- Reductive amination: Using aldehyde or ketone precursors with ammonia or amine sources under reducing conditions.

- Reduction of nitro precursors: If a nitro group is initially introduced at the 5-position, it can be reduced to the amine using catalytic hydrogenation or chemical reducing agents.

Microwave-Assisted Cyclization for Analogous Compounds

Recent research on related heterocyclic compounds such as 6-methoxy-5,6-dihydro-5-azapurines demonstrates the utility of microwave-assisted synthesis to improve yield and reduce reaction time. For example, cyclization of formamidine derivatives with trimethyl orthoformate under microwave irradiation at elevated temperatures (150-180 °C) yielded products in 37-56% yields within 30 minutes.

While this method is reported for azapurine analogs, similar microwave-assisted conditions could be explored for quinoxaline derivatives to enhance efficiency.

General Methods of Amination Relevant to this compound

The amino functionality in aliphatic and heterocyclic amines is often introduced by:

For this compound, reductive amination or reduction of nitro intermediates are the most relevant.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The oxidation of 6-methoxy-2-acetonaphthone to 6-methoxy-2-naphthaldehyde is enhanced by using cuprous chloride and DMSO under compressed air, with reaction times optimized between 24 to 48 hours for best yield and purity.

- Microwave-assisted synthesis offers a promising route to reduce reaction times and improve yields in heterocyclic amine synthesis, though specific application to this compound requires further exploration.

- Reductive amination and nitro reduction remain cornerstone methods for introducing the amino group, with selection guided by the availability of precursors and desired selectivity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of 6-Methoxy-2,3-dimethylquinoxalin-5-amine as a dual binding site inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. In vitro evaluations demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE, with some compounds showing IC50 values as low as 20 nM . The structural modifications of quinoxaline derivatives have been linked to enhanced binding affinity and selectivity for AChE, suggesting a pathway for developing new treatments for Alzheimer's disease .

1.2. Antioxidant and Anti-inflammatory Properties

Research has indicated that quinoxaline derivatives, including this compound, possess notable antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The synthesis of novel quinoxaline derivatives has been explored to enhance these biological activities further .

Analytical Applications

2.1. High-Performance Liquid Chromatography (HPLC)

The compound has been effectively analyzed using reverse phase HPLC techniques. A study employed a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile and water, demonstrating its scalability for preparative separation and pharmacokinetic studies . This method allows for the isolation of impurities and quantification in biological samples, which is essential for pharmacological assessments.

2.2. Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), it is recommended to replace phosphoric acid in the mobile phase with formic acid to maintain compatibility . This adjustment facilitates the accurate detection and characterization of the compound in complex mixtures.

Case Studies and Research Findings

3.1. Synthesis and Biological Evaluation

A significant study focused on synthesizing new quinoxaline derivatives, including this compound, evaluated their biological activities through various assays. The findings revealed that structural modifications significantly influenced their pharmacological profiles, particularly their efficacy as AChE inhibitors .

3.2. Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound in cosmetic formulations, particularly as a precursor for hair dyes. Studies indicated that while the compound exhibited slight skin irritation at high concentrations, it was generally well-tolerated under intended use conditions . This safety assessment is crucial for its application in consumer products.

Mécanisme D'action

The mechanism of action of 6-Methoxy-2,3-dimethylquinoxalin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Position and Type Variations

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)

- Structure : Chloro at position 6, amine at position 2, and 2,3-dimethylphenyl group.

- Synthesis: Produced via nucleophilic substitution between 2,6-dichloroquinoxaline and 2,3-dimethylaniline, purified via column chromatography .

2-Methoxyquinoxalin-5-amine (CAS: 1600511-89-4)

- Structure : Methoxy at position 2, amine at position 5; lacks methyl groups.

6,7-Dimethoxy-2,3-dimethylquinoxaline

- Structure : Methoxy groups at positions 6 and 7, methyl groups at 2 and 3.

- Physicochemical Properties: Additional methoxy group increases hydrophilicity and may enhance intermolecular interactions in crystal packing, as seen in similar dimethoxyquinoxalines .

Data Table: Key Compounds and Properties

Activité Biologique

6-Methoxy-2,3-dimethylquinoxalin-5-amine (CAS No. 32387-83-0) is a quinoxaline derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits promising properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular processes, which can lead to reduced cell proliferation in cancerous cells.

- DNA Interaction : It interacts with DNA, potentially interfering with replication and transcription processes, contributing to its cytotoxic effects against tumor cells .

- Receptor Modulation : The compound may modulate the activity of various receptors involved in inflammatory responses and cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations. For example, the compound exhibited an IC50 value in the nanomolar range against certain pathogens, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cytotoxicity Assays : In vitro studies using MOLM-13 leukemia cells demonstrated increased cytotoxic potency compared to other quinoxaline derivatives. The compound's ability to penetrate cell membranes efficiently correlates with its cytotoxic effects .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies have shown that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents on the quinoxaline ring can lead to changes in potency and selectivity against different biological targets. For instance:

- Substituent Effects : The presence of a methoxy group at position 6 enhances solubility and bioavailability, which is critical for its therapeutic efficacy .

Case Studies

- Antimalarial Activity : A study reported that derivatives of quinoxaline compounds showed potent antimalarial activity against Plasmodium falciparum strains. The enantiomers of related compounds demonstrated varying degrees of efficacy based on their stereochemistry .

- Cytotoxicity in Cancer Research : In a comparative study involving several quinoxaline derivatives, this compound was found to be one of the most effective agents against leukemia cells, showcasing its potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What synthetic routes are recommended for 6-Methoxy-2,3-dimethylquinoxalin-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of quinoxaline derivatives typically involves condensation reactions of o-phenylenediamines with diketones or α-keto acids. For this compound, a plausible route includes:

Intermediate Preparation : Start with 4-methoxy-2,3-dimethylaniline (or similar precursors) and react with glyoxal derivatives under acidic conditions to form the quinoxaline core.

Functionalization : Introduce the amine group via nitration followed by reduction, ensuring regioselectivity using directing groups.

Purification : Use gravitational column chromatography (as in ) with gradients of ethyl acetate/hexane for isolation .

Optimization Tips :

- Monitor reaction progress via TLC (e.g., uses NaOCl and EtN for controlled oxidation).

- Adjust temperature (e.g., 0°C for sensitive intermediates) and stoichiometry to minimize side products.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Look for characteristic signals:

- H-NMR : Aromatic protons in the quinoxaline ring (~6.5–8.0 ppm), methoxy group (~3.8–4.0 ppm), and methyl groups (~2.0–2.5 ppm).

- C-NMR : Carbon signals for the methoxy (~55–60 ppm) and aromatic carbons (~110–150 ppm) (analogous to ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] expected at ~218.12 g/mol for CHNO).

- HPLC : Assess purity (>97% as reported in ) using C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling guide the design of this compound derivatives for biological activity studies?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Example workflow:

- Prepare the ligand (protonated at physiological pH) and receptor (e.g., PDB ID 1XYZ).

- Perform flexible docking to identify favorable binding poses (as in ’s molecular docking approach) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bonding patterns.

QSAR Models : Corate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to prioritize synthetic targets.

Advanced: How can researchers resolve contradictions in experimental data, such as unexpected biological activity or spectral anomalies?

Methodological Answer:

- Hypothesis Testing : For conflicting bioactivity results:

- Validate assay conditions (e.g., cell line viability, compound solubility in DMSO/PBS).

- Replicate experiments with independent batches of the compound (≥3 replicates).

- Spectral Reanalysis : If NMR peaks deviate from expected patterns:

- Collaborative Validation : Cross-verify data with orthogonal methods (e.g., X-ray crystallography for structure confirmation).

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

Scaffold Modification : Systematically vary substituents:

- Replace methoxy with ethoxy or halogen groups to assess electronic effects.

- Introduce bulkier groups at the 2- or 3-position to probe steric influences.

Biological Screening : Test analogs against panels of targets (e.g., enzymes, cancer cell lines) using high-throughput assays.

Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.

Case Study : highlights quinoline derivatives’ antimicrobial activity; adapt similar frameworks for quinoxalines .

Advanced: How can researchers design stability studies for this compound under varying storage and experimental conditions?

Methodological Answer:

Stress Testing : Expose the compound to:

- Heat (40–60°C for 1–4 weeks).

- Light (UV-Vis irradiation for photostability).

- Humidity (75% RH for hydrolysis assessment).

Analytical Monitoring : Use HPLC to track degradation products.

Recommendations : Store at –20°C in amber vials under inert atmosphere (N) to prevent oxidation (as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.